molecular formula C18H17N5O5S B2519897 N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1448129-75-6

N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2519897
CAS RN: 1448129-75-6
M. Wt: 415.42
InChI Key: OCQZCNBFVARHSK-UHFFFAOYSA-N
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Description

The compound "N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide" is a complex molecule that appears to be related to a class of compounds with potential biological activities. The provided papers discuss derivatives of pyrimidinone and thienopyrimidinone, which are compounds known for their various pharmacological properties, including anticancer and antibacterial activities.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from a base compound such as ethyl furo[2,3-b]pyridine-2-carboxylate, which is then converted to furo[2,3-b]pyridine-2-carboxamide. Subsequent reactions include treatment with triethyl orthoformate to yield an intermediate compound, followed by propargylation and a Sharpless reaction with substituted aryl azides to produce triazole-functionalized derivatives. These derivatives exhibit promising biological activities, particularly against cancer cell lines .

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the related compounds feature a pyrimidinone or thienopyrimidinone core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The presence of a triazole ring in some derivatives suggests that the compound may also contain such a moiety, which could contribute to its potential biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that these molecules can undergo various transformations, including cyclization, propargylation, and azide-alkyne cycloaddition (Sharpless reaction). These reactions are crucial for introducing functional groups that can enhance the biological activity of the compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds are likely to have moderate molecular weights and possess functional groups that can form hydrogen bonds, which could affect their solubility, stability, and reactivity. The presence of a furan ring in the related compounds suggests that the compound may also exhibit aromatic character, influencing its electronic properties .

Case Studies

The papers provided do not include specific case studies on the compound . However, the related compounds have been evaluated for their anticancer activity against various human cancer cell lines, including cervical, colon, liver, and breast cancer cells. Some of these compounds were found to be non-toxic to normal cell lines, which is an important consideration in drug development. QSAR studies, such as CoMFA and CoMSIA, have been used to model the activity of these compounds and could guide the design of more potent inhibitors . The antibacterial activity of similar compounds has also been correlated with topological indices, providing insights into the structure-activity relationships .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Novel Heterocyclic Compounds : Research has demonstrated the synthesis of various novel heterocyclic compounds, including pyrazoles, pyrimidines, and triazolopyrimidines, which have shown potential antitumor, antimicrobial, and anticancer activities. These compounds are synthesized using innovative chemical reactions that offer new pathways for developing therapeutic agents (Riyadh, 2011), (Youssef et al., 2012).

Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of heterocyclic compounds in therapeutic applications (Rahmouni et al., 2016).

Supramolecular Chemistry : Research into dihydropyrimidine-2,4-(1H,3H)-dione functionality has led to the development of novel crown-containing hydrogen-bonded supramolecular assemblies, highlighting the complex interactions and potential applications in materials science (Fonari et al., 2004).

Advanced Material Synthesis

Supramolecular Assemblies : Studies on pyrimidine derivatives have resulted in the creation of 2D and 3D networks through extensive hydrogen-bonding intermolecular interactions, which could be utilized in the development of advanced materials and nanotechnology applications (Fonari et al., 2004).

Chemical Structure and Drug Design

Crystallographic and Spectroscopic Studies : Investigations into the complex interactions between novel compounds and DNA have provided insights into the structural origins of enhanced binding affinity, which is crucial for the design of more effective therapeutic agents (Laughton et al., 1995).

properties

IUPAC Name

N-[5-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S/c24-14-2-6-22(18(27)20-14)7-3-15(25)23-5-1-12-13(9-23)29-17(19-12)21-16(26)11-4-8-28-10-11/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21,26)(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQZCNBFVARHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=COC=C3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71788288

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